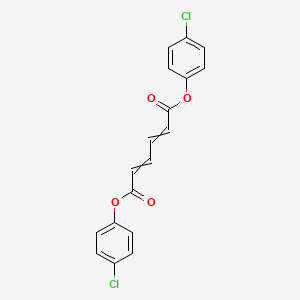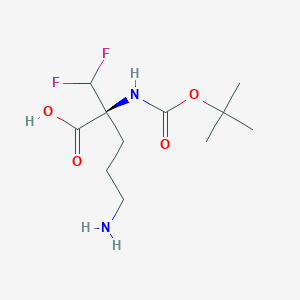
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl group attached to the L-ornithine backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine typically involves multiple steps, starting from L-ornithine. The key steps include:
Protection of the amine group: The amine group of L-ornithine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using a difluoromethylating reagent such as difluoromethyl bromide (CF~2~Br) under appropriate conditions.
Industrial Production Methods
Industrial production methods for N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative of L-ornithine.
Substitution: Replacement of the difluoromethyl group with other functional groups results in various substituted derivatives of L-ornithine.
Scientific Research Applications
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways involving ornithine and its derivatives.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The difluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N~2~-(tert-Butoxycarbonyl)-L-ornithine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-(Difluoromethyl)-L-ornithine: Lacks the Boc protecting group, making it more susceptible to reactions at the amine site.
Uniqueness
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is unique due to the presence of both the Boc protecting group and the difluoromethyl group. This combination allows for selective reactions and enhanced stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.
Properties
CAS No. |
765937-96-0 |
|---|---|
Molecular Formula |
C11H20F2N2O4 |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
(2S)-5-amino-2-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20F2N2O4/c1-10(2,3)19-9(18)15-11(7(12)13,8(16)17)5-4-6-14/h7H,4-6,14H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
QXCUEJMERICJSF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](CCCN)(C(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)(C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


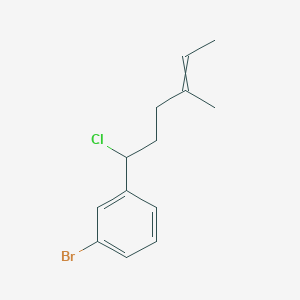
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

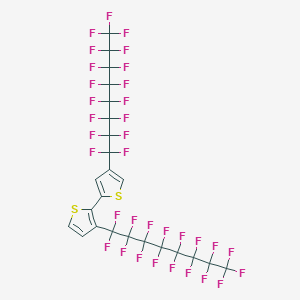

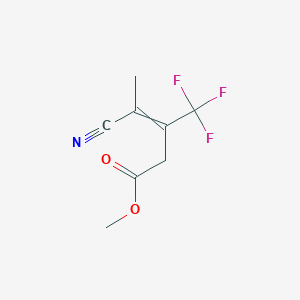
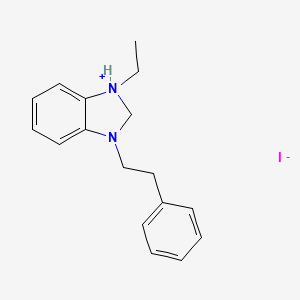
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
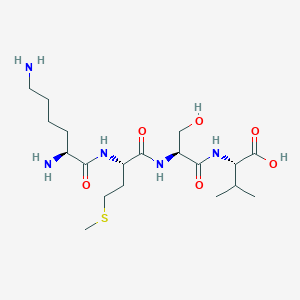
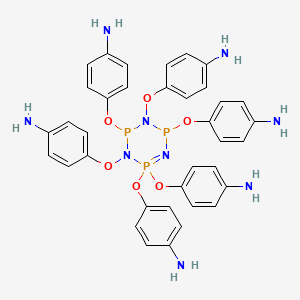
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)

